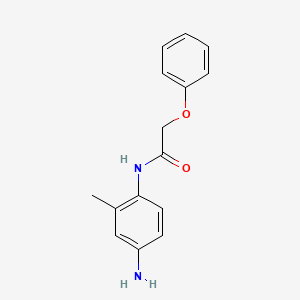

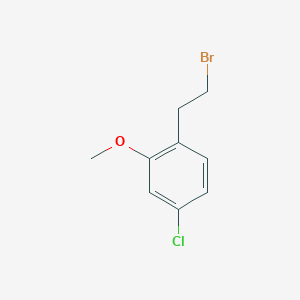

![molecular formula C9H10N4O B2712311 N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1259145-97-5](/img/structure/B2712311.png)

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Mechanism of Action

Target of Action

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been identified as a potent antimicrobial agent . The primary target of this compound is the MmpL3 gene in Mycobacterium tuberculosis . This gene is essential for the export of trehalose monomycolate (TMM), a key component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its target by inhibiting the function of the MmpL3 gene . This inhibition disrupts the normal export of TMM, leading to an accumulation of TMM within the bacterial cell . The disruption of this critical cellular process can lead to the death of the bacteria.

Biochemical Pathways

The action of this compound affects the biochemical pathway responsible for the synthesis and export of TMM . By inhibiting the MmpL3 gene, the compound disrupts the normal functioning of this pathway, leading to an accumulation of TMM within the bacterial cell . The downstream effects of this disruption can include cell death, as the normal structure and function of the cell wall are compromised.

Pharmacokinetics

In silico predictions suggest that some derivatives of the pyrazolo[1,5-a]pyrimidine family possess acceptable adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of normal cell wall synthesis and function in Mycobacterium tuberculosis . This disruption, caused by the inhibition of the MmpL3 gene and the resulting accumulation of TMM, can lead to cell death .

Biochemical Analysis

Biochemical Properties

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been identified as an inhibitor of specific enzymes, such as glucocerebrosidase, which is crucial for the metabolism of glycolipids . The compound binds to the active site of glucocerebrosidase, enhancing its activity and facilitating its translocation to the lysosomal compartment in cells . This interaction is essential for the treatment of Gaucher disease, where the compound acts as a chemical chaperone, stabilizing the enzyme and improving its function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages derived from patients with Gaucher disease, the compound enhances the activity of glucocerebrosidase, leading to a reduction in the accumulation of glycolipids . This reduction normalizes reactive oxygen species production and improves chemotaxis in these cells . Additionally, the compound has shown potential in inhibiting the growth of Mycobacterium tuberculosis by targeting the MmpL3 protein, which is involved in the transport of mycolic acids .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of glucocerebrosidase, enhancing its enzymatic activity and facilitating its translocation to the lysosomal compartment . This binding interaction stabilizes the enzyme, preventing its degradation and improving its function in glycolipid metabolism . Additionally, the compound inhibits the MmpL3 protein in Mycobacterium tuberculosis, disrupting the transport of mycolic acids and inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a half-life of approximately 19.3 hours in plasma following a single injection in mice . Long-term studies have shown that the compound maintains its efficacy in reducing glycolipid accumulation and improving cellular function in macrophages derived from patients with Gaucher disease

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, a single intraperitoneal injection of 50 mg/kg resulted in significant plasma and brain exposure, with a maximum concentration of 1.03 µM in plasma and 2.76 µM in the brain . Higher doses have been associated with increased efficacy in reducing bacterial counts in the lungs of infected mice

Metabolic Pathways

This compound is involved in metabolic pathways related to glycolipid metabolism. The compound interacts with glucocerebrosidase, enhancing its activity and facilitating its translocation to the lysosomal compartment . This interaction is crucial for the breakdown of glycolipids and the prevention of their accumulation in cells . Additionally, the compound may affect other metabolic pathways by inhibiting specific enzymes involved in bacterial cell wall synthesis, such as MmpL3 in Mycobacterium tuberculosis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound has been shown to permeate the blood-brain barrier, achieving significant brain exposure following systemic administration . It is also transported to the lysosomal compartment in cells, where it enhances the activity of glucocerebrosidase . This localization is essential for its therapeutic effects in Gaucher disease and other lysosomal storage disorders.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the lysosomal compartment. The compound acts as a chemical chaperone for glucocerebrosidase, facilitating its translocation to the lysosomes in fibroblasts and macrophages . This localization is crucial for the compound’s activity in enhancing enzyme function and reducing glycolipid accumulation in cells . Additionally, the compound’s ability to permeate the blood-brain barrier suggests its potential for targeting other subcellular compartments in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-4-carbonitrile with 2,4-pentanedione, followed by further derivatization steps . One common method includes the use of copper-catalyzed reactions, which have been shown to be efficient in producing various pyrazolo[1,5-a]pyrimidine derivatives . Microwave-assisted synthesis is another approach that has been employed to achieve high yields in a shorter time frame .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antimicrobial activity.

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Exhibits significant anticancer activity.

N-benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Shows potential as an antibacterial agent.

Uniqueness

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name |

N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJGXGVNIGOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C2N=CC=CN2N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

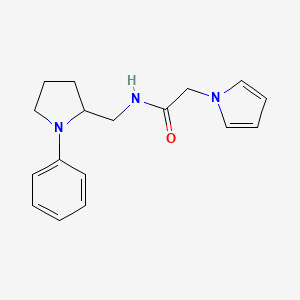

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)

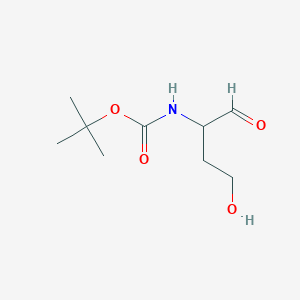

![N-{4-[(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]-3-methylphenyl}propanamide](/img/structure/B2712233.png)

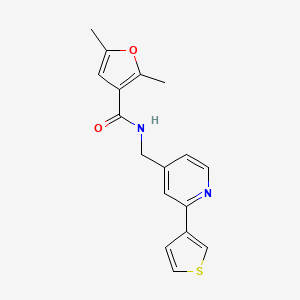

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2712236.png)

![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)

![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2712242.png)

![3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)

![1,3-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2712244.png)

![2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2712245.png)

![2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712251.png)